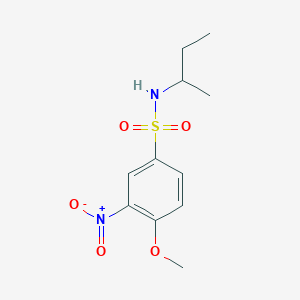![molecular formula C17H21NO3 B7461292 [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7461292.png)
[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AB-CHMINACA, which have been used in research to study the endocannabinoid system and its role in various physiological processes.
作用機序
The mechanism of action of [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone is similar to that of other synthetic cannabinoids, which act as agonists at CB1 and CB2 receptors. This results in the activation of these receptors and the subsequent modulation of various physiological processes.
Biochemical and Physiological Effects
Research has shown that [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone has a range of biochemical and physiological effects. For example, in vitro studies have demonstrated that this compound has a high affinity for CB1 and CB2 receptors, which suggests that it may be a potent agonist at these receptors. Additionally, animal studies have shown that [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone can produce a range of effects, including hypothermia, catalepsy, and antinociception.
実験室実験の利点と制限
One advantage of using [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone in scientific research is that it is a potent agonist at CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system. Additionally, this compound has a relatively high affinity for these receptors, which means that it may be more effective than other synthetic cannabinoids at producing the desired effects.
However, there are also some limitations to using [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone in lab experiments. For example, this compound has been associated with a range of adverse effects, including seizures and respiratory depression. Additionally, there is limited information available on the long-term effects of [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone, which makes it difficult to assess its safety for use in scientific research.
将来の方向性
There are several potential future directions for research involving [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone. One area of interest is the development of new synthetic cannabinoids that are more selective for CB1 or CB2 receptors, which could help to reduce the risk of adverse effects. Additionally, further research is needed to investigate the long-term effects of [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone and other synthetic cannabinoids, as well as their potential use in the treatment of various medical conditions. Finally, there is a need for more research on the pharmacokinetics of [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone, including its metabolism and elimination from the body, which could help to inform dosing regimens and reduce the risk of adverse effects.
合成法
The synthesis of [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone involves the reaction of 2-methylpiperidine with 3-(methoxymethyl)benzofuran-2-carboxylic acid chloride, followed by reduction with lithium aluminum hydride. This method has been described in detail in a patent application filed by Pfizer.
科学的研究の応用
[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. Specifically, this compound has been used to investigate the effects of synthetic cannabinoids on CB1 and CB2 receptors, which are found throughout the body and play a role in pain sensation, appetite regulation, and immune function.
特性
IUPAC Name |
[3-(methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12-7-5-6-10-18(12)17(19)16-14(11-20-2)13-8-3-4-9-15(13)21-16/h3-4,8-9,12H,5-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONNIJXHEYPJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


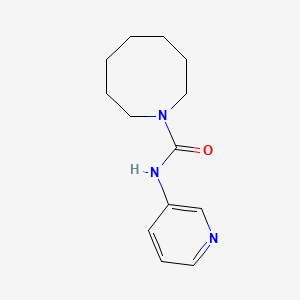
![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)
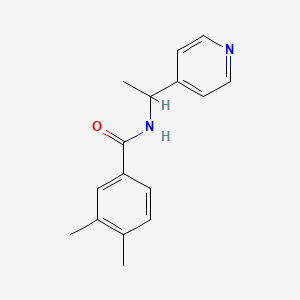
![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)

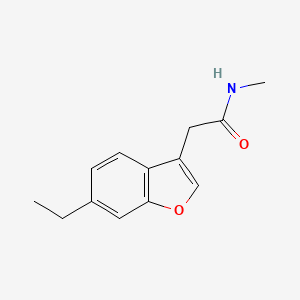
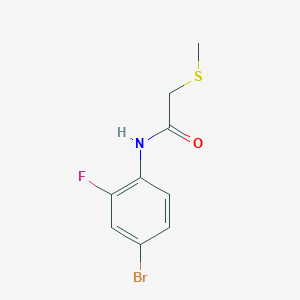
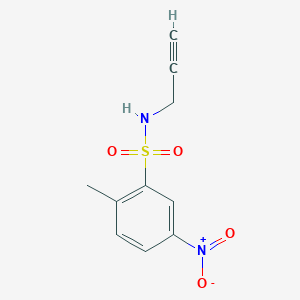
![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)
